molecular formula C18H21BFNO3 B599174 2-(Benzyloxy)-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1333222-45-9

2-(Benzyloxy)-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No. B599174
M. Wt: 329.178
InChI Key: NPCDRYABULDPRH-UHFFFAOYSA-N
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Description

The compound “2-(Benzyloxy)-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is a type of organoborane compound . Organoborane compounds are widely used in organic synthesis due to their high stability, low toxicity, and high reactivity in various transformation processes .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, “2,6-Bis(benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is synthesized through two substitution reactions . Another similar compound, “N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide”, is synthesized through nucleophilic and amidation reactions .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as FTIR, 1H and 13C NMR spectroscopy, and MS . The single crystal structure is detected by means of X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, “Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate” is a significant intermediate of 1H-indazole derivatives . It is acquired through two substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, “2,6-Bis(benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” has a molecular weight of 417.31, and it is a solid at room temperature . Another similar compound, “2-Benzyloxy-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine”, has a molecular weight of 311.19 .

Scientific Research Applications

  • Summary of the Application : This compound is an organic intermediate with borate and sulfonamide groups . It is an important intermediate in organic synthesis .
  • Methods of Application : The compound can be synthesized through nucleophilic and amidation reactions . The structure of the compound is characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction .
  • Results or Outcomes : The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent . DFT is used to study the molecular electrostatic potential and frontier molecular orbitals of the compound to further clarify certain physical and chemical properties of the compound .

Safety And Hazards

The safety and hazards of similar compounds have been documented. For example, “2,6-Bis(benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” has hazard statements H302-H315-H319 . Another similar compound, “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane”, has hazard statements H225 - H261 .

Future Directions

The future directions of research involving similar compounds are promising. For instance, “4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” is used in the preparation of polyazatriaryl ligands by sequential borylation/Suzuki-Miyaura coupling . Another compound, “Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate”, is a significant intermediate of 1H-indazole derivatives .

properties

IUPAC Name

3-fluoro-2-phenylmethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BFNO3/c1-17(2)18(3,4)24-19(23-17)14-10-15(20)16(21-11-14)22-12-13-8-6-5-7-9-13/h5-11H,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPCDRYABULDPRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OCC3=CC=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10744589
Record name 2-(Benzyloxy)-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10744589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzyloxy)-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

CAS RN

1333222-45-9
Record name Pyridine, 3-fluoro-2-(phenylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1333222-45-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Benzyloxy)-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10744589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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